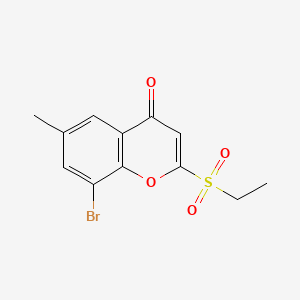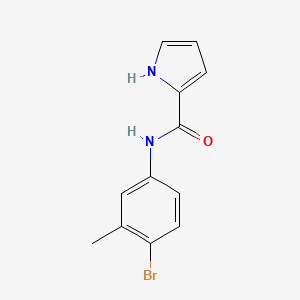
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(3-methylphenyl)-1H-pyrrole-2-carboxamide.
Substitution: N-(4-amino-3-methylphenyl)-1H-pyrrole-2-carboxamide (when substituted with an amine).
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied for its potential to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)semicarbazone
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(4-5-10(8)13)15-12(16)11-3-2-6-14-11/h2-7,14H,1H3,(H,15,16) |
Clé InChI |
RDVLWJTVRAMGJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



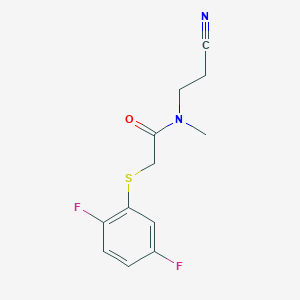
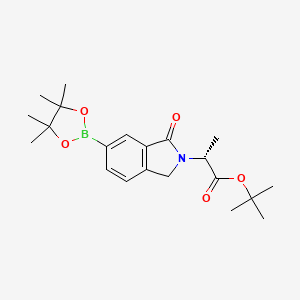
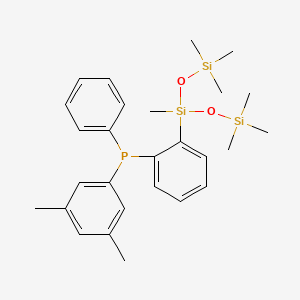
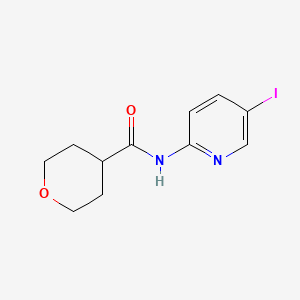
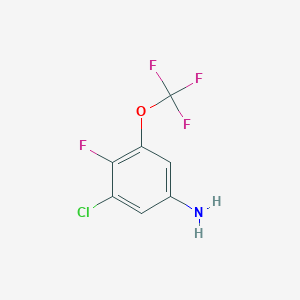
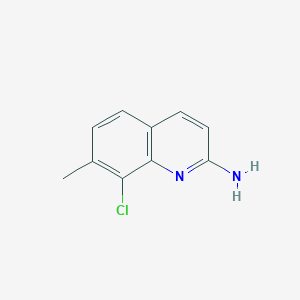
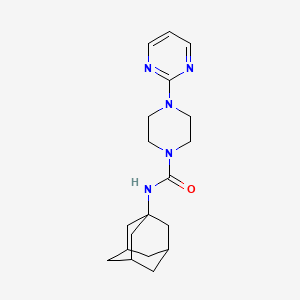
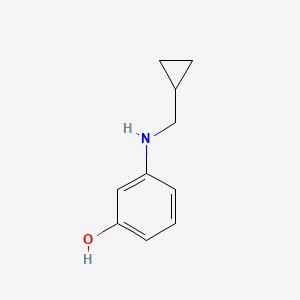
![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
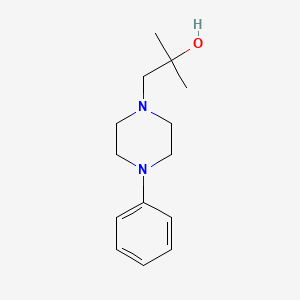
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
